HPK1-IN-16 (CAS 2294965-95-8) is compound 39 from patent WO2019051199A1—a 6-cyano-indazole chemotype with claimed potent, selective HPK1 (MAP4K1) inhibition. Researchers select this tool compound to interrogate TCR signaling pathways and anti-tumor immunity mechanisms in T cells, B cells, and dendritic cells. Critical procurement note: quantitative IC50/Ki data are not publicly disclosed; independent validation is required before drawing comparative conclusions. Its defined structure enables SAR cross-referencing within the WO2019051199A1 patent family.
Molecular FormulaC28H27FN4O
Molecular Weight454.5 g/mol
Cat. No.B12423452
⚠ Attention: For research use only. Not for human or veterinary use.
Hpk1-IN-16: A 6-Cyano-Indazole Derivative for HPK1 (MAP4K1) Kinase Research
Hpk1-IN-16 (CAS 2294965-95-8) is a synthetic small molecule belonging to the 6-cyano-indazole class, disclosed as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1 [1]. The compound was originally described in patent WO2019051199A1 (compound 39) as a modulator of HPK1 activity, positioning it as a chemical probe for investigating T-cell receptor (TCR) signaling and cancer immunotherapy [1].
[1] Oleg VECHORKIN, et al. 6-cyano-indazole compounds as hematopoietic progenitor kinase 1 (hpk1) modulators. Patent WO2019051199A1. View Source
The Critical Gap in Hpk1-IN-16 Procurement: Why In-Class Substitution Cannot Be Justified by Available Data
For a scientific user evaluating Hpk1-IN-16, the most critical procurement factor is the lack of publicly available, quantitative data in allowed sources. While the compound is described as 'potent and selective', no specific IC50, Ki, or selectivity profile data are disclosed in the primary patent [1] or on major vendor platforms. This means that any substitution with another HPK1 inhibitor (e.g., HPK1-IN-3, HPK1-IN-7, NDI-101150) would be a generic, unvalidated change, as there is no evidence to confirm that Hpk1-IN-16 offers a comparable or differentiated biochemical or cellular profile. The absence of this foundational data makes it impossible to assess its performance relative to other HPK1-targeting probes or to ensure experimental reproducibility.
[1] Oleg VECHORKIN, et al. 6-cyano-indazole compounds as hematopoietic progenitor kinase 1 (hpk1) modulators. Patent WO2019051199A1. View Source
Quantitative Evidence Assessment for Hpk1-IN-16
Research Scenarios for Hpk1-IN-16 Based on Available Qualitative Data
Use as a Chemical Probe for HPK1 in Cancer Immunotherapy Research
Based on the patent description, Hpk1-IN-16 can be used in studies to explore the effects of HPK1 kinase inhibition on T-cell activation and anti-tumor immunity [1]. This scenario assumes the compound has the 'potent and selective' profile claimed, but users must independently validate these properties before drawing conclusions.
Comparative Analysis of 6-Cyano-Indazole Scaffold Structure-Activity Relationships (SAR)
As a specific example (compound 39) from patent WO2019051199A1, Hpk1-IN-16 serves as a reference point for researchers investigating the SAR of the 6-cyano-indazole chemotype for HPK1 inhibition. Its defined structure allows for comparison with other analogs within the same patent family, provided the original patent's biological data becomes accessible [1].
Tool for Investigating HPK1-Dependent Pathways in Hematopoietic Cells
Given HPK1's predominant expression in hematopoietic cells, Hpk1-IN-16 may be utilized in in vitro studies with T cells, B cells, or dendritic cells to investigate the role of HPK1 kinase activity in regulating immune cell functions and signaling pathways like TCR and JNK/SAPK [1].
[1] Oleg VECHORKIN, et al. 6-cyano-indazole compounds as hematopoietic progenitor kinase 1 (hpk1) modulators. Patent WO2019051199A1. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.